2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine
Overview
Description
2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions have been explored in detail.
Mechanism of Action
The exact mechanism of action of 2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These effects are thought to contribute to its therapeutic properties.
Biochemical and Physiological Effects:
2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine in lab experiments is its well-defined mechanism of action. This allows researchers to better understand its effects and potential therapeutic applications. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not fully understood.
Future Directions
There are a number of potential future directions for research on 2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine. One potential direction is to further study its potential therapeutic applications in neurological disorders, such as Parkinson's disease. Additionally, research could focus on improving its pharmacokinetic properties to make it more effective as a therapeutic agent. Finally, research could explore its potential use in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
4-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-17(9-4-8-16-6-2-1-3-7-16)21-12-14-22(15-13-21)18-19-10-5-11-20-18/h1-3,5-7,10-11H,4,8-9,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBMTGKAYYUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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